

comparative analysis of the efficacy of 4-Amino-6-methoxyquinoline analogs

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Compound of Interest

Compound Name: 4-Amino-6-methoxyquinoline

Cat. No.: B1267355

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A comparative analysis of the efficacy of **4-Amino-6-methoxyquinoline** analogs reveals their diverse therapeutic potential, with applications ranging from anticancer to antimalarial and anti-inflammatory activities. The efficacy of these analogs is significantly influenced by the nature and position of substituent groups on the quinoline core and the 4-amino side chain. This guide provides a comparative overview of the performance of various **4-Amino-6-methoxyquinoline** analogs, supported by experimental data from several key studies.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of various 4-aminoquinoline analogs across different therapeutic targets. The data is presented to facilitate a comparative understanding of their potency.

Analog/Compound	Target/Cell Line	Efficacy Metric (IC50)	Therapeutic Area	Reference
Compound 14 (a 4-aminoquinoline derivative)	RIPK2 Kinase	5.1 ± 1.6 nM	Anti-inflammatory	[1][2]
Ponatinib (Positive Control)	RIPK2 Kinase	8.2 ± 2.9 nM	Anti-inflammatory	[1][2]
Compound 3s (a 4-aminoquinoline derivative)	MiaPaCa-2 (Pancreatic Cancer)	0.6 nM	Anticancer	[3]
Compound 3s (a 4-aminoquinoline derivative)	MDA-MB-231 (Breast Cancer)	53.3 nM	Anticancer	[3]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethylethane-1,2-diamine	MDA-MB-468 (Breast Cancer)	GI50 range: 7.35–8.73 µM	Anticancer	[4][5]
Butyl-(7-fluoro-quinolin-4-yl)-amine	MCF-7 (Breast Cancer)	GI50: 8.22 µM	Anticancer	[4][5]
TDR 58845	P. falciparum (Malaria)	5.52 to 89.8 nM	Antimalarial	[6]
TDR 58846	P. falciparum (Malaria)	5.52 to 89.8 nM	Antimalarial	[6]
4-ethylprimaquine (8-amino-6-methoxyquinoline derivative)	Plasmodium cynomolgi	Activity approx. equal to primaquine	Antimalarial	[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Screening

This protocol is used to evaluate the growth inhibitory effects of compounds on cancer cell lines.

- **Cell Culture:** Human breast tumor cell lines, such as MCF-7 and MDA-MB-468, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Compound Preparation:** The synthesized 4-aminoquinoline derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- **Treatment:** The cells are treated with various concentrations of the test compounds. A control group is treated with the vehicle (DMSO) alone.
- **Incubation:** The plates are incubated for a specified period, often 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
- **Viability Assay:** Cell viability is assessed using a standard method, such as the MTT or SRB assay. The absorbance is read using a microplate reader.
- **Data Analysis:** The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀ or IC₅₀) is calculated from the dose-response curves.^[4]

RIPK2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the RIPK2 kinase.

- **Reagents:** The assay requires purified RIPK2 enzyme, a suitable substrate (e.g., a peptide), and ATP.

- **Compound Preparation:** Test compounds are serially diluted to various concentrations.
- **Kinase Reaction:** The kinase reaction is initiated by mixing the RIPK2 enzyme, the test compound, the substrate, and ATP in a reaction buffer. The mixture is incubated at a specific temperature for a set time.
- **Detection:** The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay.
- **Data Analysis:** The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.^{[1][2]}

Antimalarial Activity Assay (in vitro)

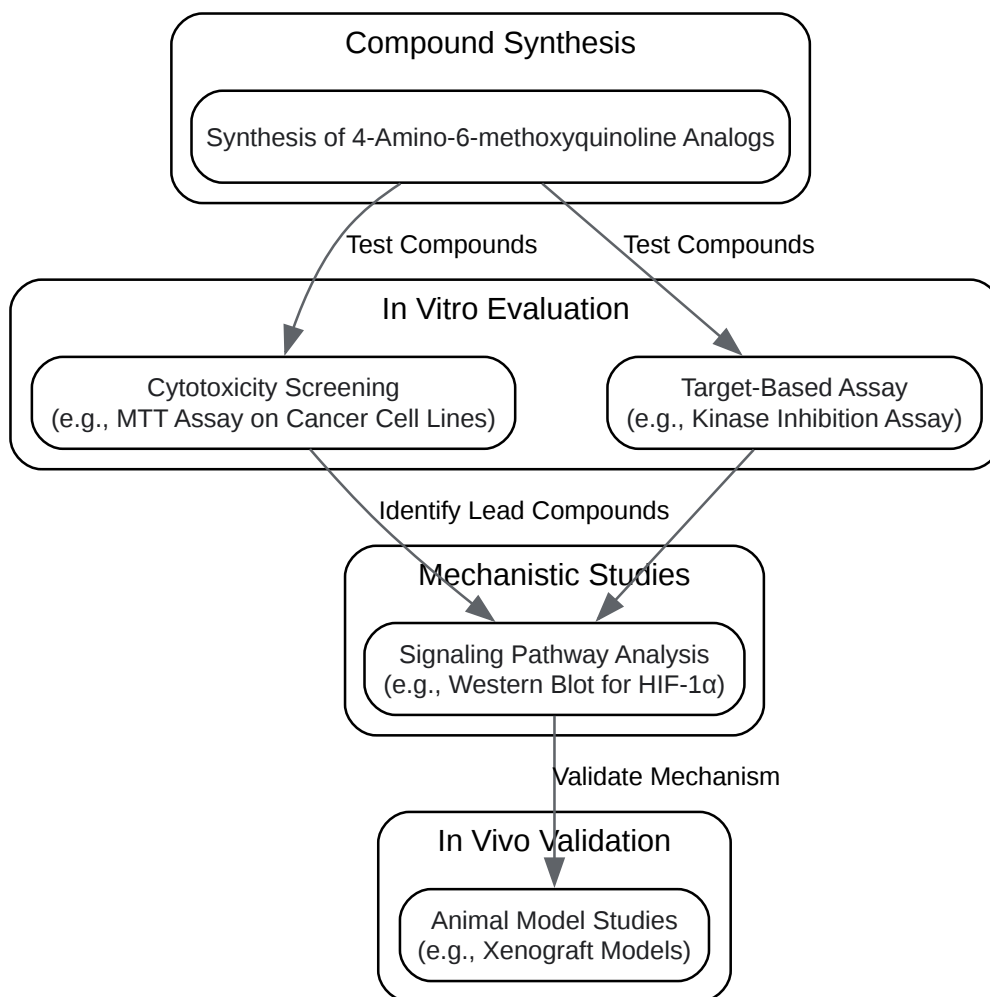
This protocol assesses the efficacy of compounds against the blood stages of *Plasmodium falciparum*.

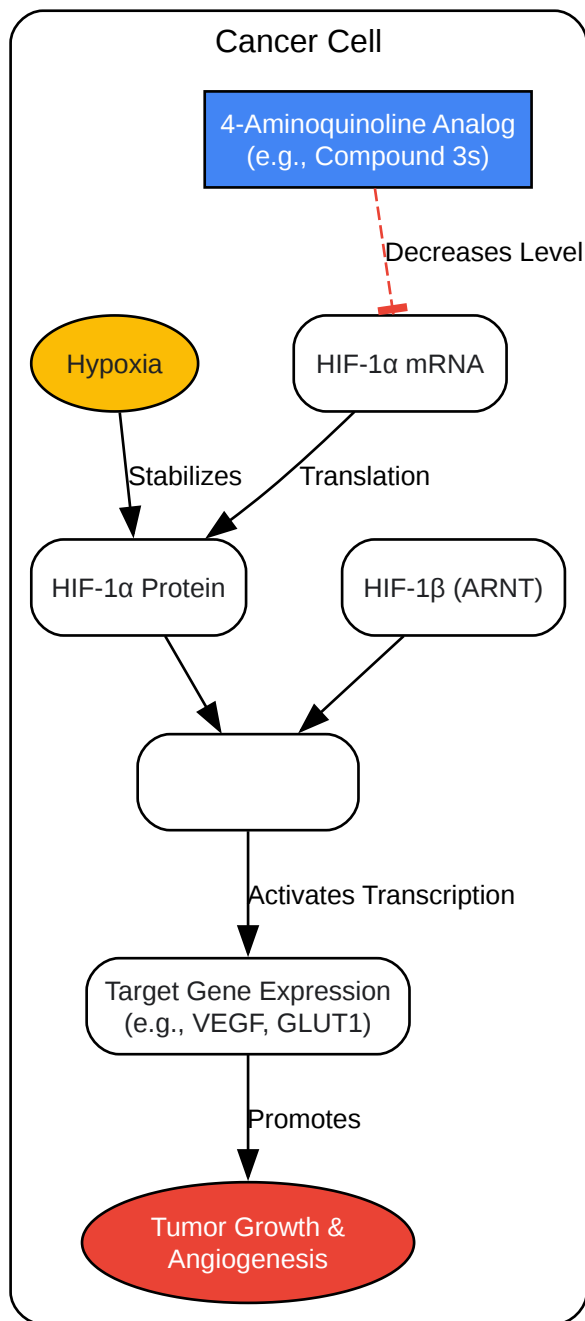
- **Parasite Culture:** *P. falciparum* is cultured in human red blood cells in a complete medium under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
- **Synchronization:** The parasite culture is synchronized to a specific stage, usually the ring stage.
- **Compound Treatment:** The synchronized parasites are treated with a range of concentrations of the test compounds.
- **Incubation:** The treated parasites are incubated for 48-72 hours.
- **Growth Inhibition Assessment:** Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by microscopic counting of parasitemia after Giemsa staining.
- **Data Analysis:** The IC50 values are calculated from the dose-response curves.^[6]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.

Experimental Workflow for Anticancer Drug Screening



Inhibition of HIF-1 α Signaling Pathway[Click to download full resolution via product page](#)

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